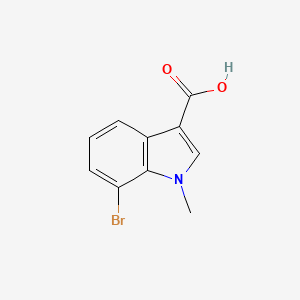
3-(Carbamoylmethoxy)-4-methylbenzoic acid
Vue d'ensemble
Description
“3-(Carbamoylmethoxy)-4-methylbenzoic acid” is a chemical compound . It is also known as “4-(carbamoylmethoxy)-3-methoxybenzoic acid” with a CAS Number: 869464-82-4 . Its molecular weight is 225.2 .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), and microwave (MW) and ultrasound (US) irradiations . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals .Molecular Structure Analysis
The molecular formula of “3-(Carbamoylmethoxy)-4-methylbenzoic acid” is C10H11NO5 . The InChI Code is 1S/C10H11NO5/c1-15-8-4-6 (10 (13)14)2-3-7 (8)16-5-9 (11)12/h2-4H,5H2,1H3, (H2,11,12) (H,13,14) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Efficient and commercially viable synthesis techniques have been developed for structurally similar compounds like 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, which is a key intermediate in the preparation of certain pharmaceuticals (Salman et al., 2002).
Vibrational Spectroscopic Investigation : The vibrational spectra of similar compounds like 4-hydroxy-3-methylbenzoic acid have been studied using various spectroscopic techniques, offering insights into the electronic properties of the molecule (Palanimurugan & Jeyavijayan, 2021).
Applications in Material Science
Optoelectronic Properties : Research on benzoic acid derivatives has explored their optoelectronic properties, particularly in the context of europium and terbium complexes. This has implications for their use in materials science, especially in developing new photonic materials (Hilder et al., 2009).
Polymer Science : Benzoic acid and its derivatives have been used as dopants in polymer science, specifically in the context of polyaniline. Such compounds have shown promise in modifying the properties of polymers, which can be critical in developing advanced materials (Amarnath & Palaniappan, 2005).
Biological and Environmental Applications
Antibacterial and Antifungal Activities : Some derivatives of benzoic acid have shown potential in exhibiting antibacterial and antifungal activities. This suggests a possible role in developing new antimicrobial agents (Shao et al., 2007).
Environmental Degradation Studies : Studies on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, have provided valuable insights into the environmental fate and breakdown of these compounds. This is important for assessing their environmental impact and designing more eco-friendly chemicals (Gmurek et al., 2015).
Propriétés
IUPAC Name |
3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMIFBOZRXQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylmethoxy)-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)


